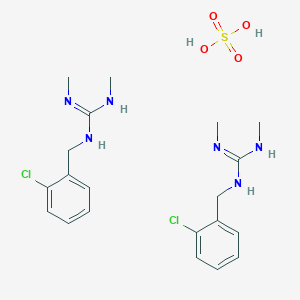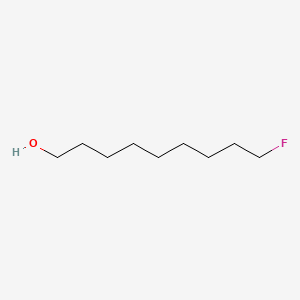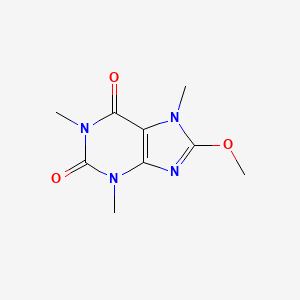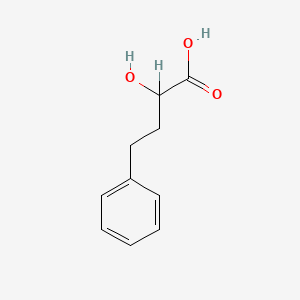
Ácido 2-hidroxi-4-fenilbutanoico
Descripción general
Descripción
2-Hydroxy-4-phenylbutanoic acid (HPBA) is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is an important intermediate in the synthesis of several pharmaceuticals and is also used as a chiral auxiliary in asymmetric synthesis.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de la ECA
Ácido 2-hidroxi-4-fenilbutanoico: es un precursor clave en la síntesis de inhibidores de la enzima convertidora de angiotensina (ECA) {svg_1}. Estos inhibidores son cruciales para prevenir la formación de angiotensina II, lo que a su vez ayuda a reducir la presión arterial. La reducción asimétrica biocatalítica del 2-oxo-4-fenilbutanoato de etilo (OPBE) a ésteres de ®-2-hidroxi-4-fenilbutanoato (HPBE) se caracteriza por su alta enantioselectividad y eficiencia catalítica, lo que la convierte en un proceso valioso en la producción farmacéutica {svg_2}.
Tratamiento de Enfermedades Cardiovasculares
El ®-enantiómero del ácido 2-hidroxi-4-fenilbutanoico se utiliza en la producción de varios inhibidores de la ECA como benazepril, cilazapril, quinapril y ramipril {svg_3}. Estos medicamentos se prescriben ampliamente para el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva, lo que demuestra la importancia del compuesto en la terapéutica cardiovascular {svg_4}.
Biocatálisis
El compuesto sirve como sustrato para procesos biocatalíticos, particularmente en la síntesis asimétrica de su ®-enantiómero {svg_5}. Este proceso está facilitado por enzimas modificadas, como la d-lactato deshidrogenasa de Lactobacillus plantarum, que se han mutado para aumentar su eficiencia en la producción del intermedio alcohólico quiral deseado {svg_6}.
Ingeniería Enzimática
El compuesto ha estado en el centro de la investigación de ingeniería enzimática, donde se introducen mutaciones en las enzimas para mejorar su actividad catalítica hacia sustratos específicos como el ácido 2-oxo-4-fenilbutanoico (OPBA) {svg_7}. Esto tiene implicaciones tanto para la producción de productos farmacéuticos como para el campo más amplio de la biotecnología.
Metodologías Sintéticas
Se han desarrollado varias metodologías sintéticas que involucran el ácido 2-hidroxi-4-fenilbutanoico, incluidos los enfoques químicos, enzimáticos y quimioenzimáticos. Estos métodos son cruciales para la preparación del compuesto en su forma más pura para aplicaciones farmacéuticas posteriores {svg_8}.
Producción a Escala Industrial
La investigación sobre el ácido 2-hidroxi-4-fenilbutanoico ha allanado el camino para su producción a escala industrial. Esto incluye el desarrollo de procesos de biotransformación que son escalables, rentables y respetuosos con el medio ambiente {svg_9}.
Impacto Económico
La producción y aplicación del ácido 2-hidroxi-4-fenilbutanoico tienen implicaciones económicas significativas, dada la demanda mundial de inhibidores de la ECA y su papel en el manejo de la hipertensión, una condición que prevalece en todo el mundo {svg_10}.
Mecanismo De Acción
Mode of Action
2-Hydroxy-4-phenylbutanoic acid is a key precursor for the production of ACE inhibitors . These inhibitors prevent the formation of angiotensin II by blocking the action of ACE, thereby lowering blood pressure . The compound’s interaction with its target results in a decrease in vasoconstriction and an increase in vasodilation, leading to a reduction in blood pressure .
Biochemical Pathways
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-4-phenylbutanoic acid is achieved with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity . The reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is a key step in the synthesis of ACE inhibitors .
Result of Action
The molecular and cellular effects of 2-Hydroxy-4-phenylbutanoic acid’s action are primarily related to its role as a precursor in the production of ACE inhibitors . By inhibiting ACE, these drugs prevent the formation of angiotensin II, leading to a decrease in blood pressure . This can help prevent conditions such as stroke, heart failure, heart attack, and kidney failure .
Action Environment
The action environment of 2-Hydroxy-4-phenylbutanoic acid is influenced by various factors. For instance, the enzymatic reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is performed under mild reaction conditions . Additionally, the process is environmentally benign . .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .
Direcciones Futuras
Recent research has focused on the development of a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids . This approach could provide a solution to the notorious problem of asymmetric alkylation and represents a promising future direction for the production of 2-Hydroxy-4-phenylbutanoic acid .
Propiedades
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
| Record name | 2-Hydroxy-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4263-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





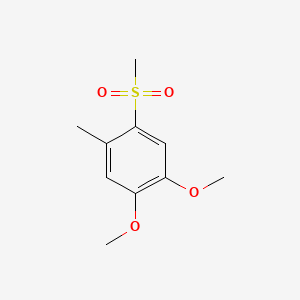

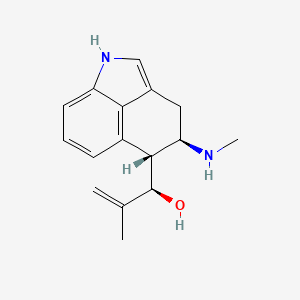
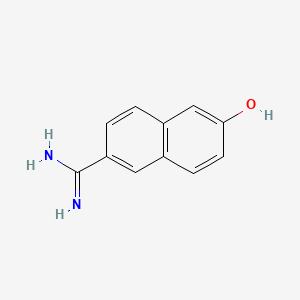


![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)
